4-Chloro-6-iodoquinoline

Suzuki-Miyaura cross-coupling Palladium catalysis Diarylquinoline synthesis

4‑Chloro‑6‑iodoquinoline (40107‑07‑1) is the only dihaloquinoline that delivers built‑in, predictable orthogonality for sequential Suzuki‑Miyaura cross‑coupling. The 6‑iodo substituent undergoes chemoselective oxidative addition >95% faster than the 4‑chloro group, enabling one‑pot synthesis of unsymmetrical 4,6‑diarylquinolines without intermediate purification. Monohalogenated or symmetrical dihalo analogs cannot replicate this programmed reactivity gradient. Achieve >90% overall yields, reduce solvent consumption by ~50%, and accelerate SAR exploration of kinase inhibitors and antimalarials. Procure 98% purity material for scalable, cost‑effective library synthesis.

Molecular Formula C9H5ClIN
Molecular Weight 289.5 g/mol
CAS No. 40107-07-1
Cat. No. B1313714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-iodoquinoline
CAS40107-07-1
Molecular FormulaC9H5ClIN
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1I)Cl
InChIInChI=1S/C9H5ClIN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H
InChIKeyXPXHGYKMODLJBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-iodoquinoline CAS 40107-07-1: Halogenated Quinoline Building Block for Sequential Cross-Coupling Synthesis


4-Chloro-6-iodoquinoline (CAS 40107-07-1) is a dihalogenated quinoline derivative bearing chlorine at the 4-position and iodine at the 6-position of the bicyclic aromatic scaffold, with molecular formula C9H5ClIN, molecular weight 289.5 g/mol, melting point 138-140°C, and density 1.919 g/cm³ . This compound belongs to the 4,6-dihaloquinoline class and is primarily utilized as a versatile intermediate in palladium-catalyzed cross-coupling chemistry, particularly for the sequential introduction of distinct aryl groups via Suzuki-Miyaura reactions [1]. Its defining feature is the differential reactivity of the two halogen substituents, which enables programmed, stepwise functionalization without requiring intermediate isolation .

Why 4-Chloro-6-iodoquinoline CAS 40107-07-1 Cannot Be Replaced by Generic Halogenated Quinolines


The 4-chloro-6-iodoquinoline scaffold cannot be substituted by generic monohalogenated quinolines or by dihalogenated analogs bearing identical halogen atoms because the unique pairing of iodine (6-position) and chlorine (4-position) establishes a hierarchical reactivity gradient that is essential for programmed sequential functionalization [1]. In palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids, the C-I bond undergoes oxidative addition substantially faster than the C-Cl bond, enabling quantitative, chemoselective substitution at the 6-position while leaving the 4-chloro group intact for subsequent elaboration . Monohalogenated quinolines (e.g., 4-chloroquinoline or 6-iodoquinoline) offer only a single functionalization site, requiring separate synthetic steps and intermediate purifications to achieve differential arylation. Dihalogenated analogs with two identical halogens (e.g., 4,6-dichloroquinoline) lack this intrinsic reactivity differential, demanding careful stoichiometric control or differential ligand/catalyst tuning to achieve similar regioselectivity, often at the cost of yield or operational simplicity [2]. The iodine/chlorine combination in 4-chloro-6-iodoquinoline provides a built-in, predictable, and highly reliable orthogonality that cannot be replicated by simple substitution with alternatives [3].

Quantitative Evidence for Differentiated Reactivity of 4-Chloro-6-iodoquinoline CAS 40107-07-1 in Sequential Cross-Coupling


Iodine Substitution at 6-Position Achieves Quantitative Yield Within 4 Hours

In palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids, the iodine atom at the 6-position of 4-chloro-6-iodoquinoline undergoes substitution with quantitative conversion within 4 hours, while the chlorine atom at the 4-position remains entirely unreactive under these identical conditions . This compares favorably to 6-bromo-4-chloroquinoline, where the bromine substituent requires longer reaction times (typically >8 hours) to achieve comparable conversion under standard Suzuki conditions [1].

Suzuki-Miyaura cross-coupling Palladium catalysis Diarylquinoline synthesis

One-Pot Sequential Di-arylation Without Intermediate Isolation Achieves >90% Overall Yield

The differential reactivity of the iodine and chlorine substituents in 4-chloro-6-iodoquinoline enables a one-pot sequential Suzuki-Miyaura protocol wherein the 6-position is first arylated with one arylboronic acid, followed by addition of a second, distinct arylboronic acid and adjusted catalyst/ligand system to arylate the 4-position, all without isolating the intermediate mono-arylated product [1]. Overall yields for this two-step, one-pot process exceed 90% for the final 4,6-diarylquinoline product . In contrast, attempts to perform analogous one-pot sequential couplings with 4,6-dichloroquinoline result in substantially lower yields (<50%) due to the inability to achieve clean, stepwise chemoselectivity without resorting to differential ligands or precise stoichiometric control, which complicates reaction setup and reduces reproducibility [2].

One-pot synthesis Sequential cross-coupling Process chemistry

Water and Phase-Transfer Additives Enhance Iodine Substitution Rate and Yield

Studies on the Suzuki-Miyaura coupling of 4-chloro-6-iodoquinoline revealed a significant effect of water or tetrabutylammonium bromide (Bu4NBr) addition on both the rate and yield of the iodine substitution step [1]. The inclusion of water (10% v/v) or Bu4NBr (5 mol%) increased the reaction rate by approximately 2-fold and improved isolated yields from ~85% to >95% for the mono-arylated intermediate . This additive effect is specific to the iodoquinoline substrate; comparable enhancements are not observed to the same magnitude with 6-bromo-4-chloroquinoline or 6-chloro-4-iodoquinoline [2].

Reaction optimization Phase-transfer catalysis Suzuki coupling

Synthetic Accessibility: 92% Yield from 6-Iodo-4-hydroxyquinoline in Single-Step Chlorination

4-Chloro-6-iodoquinoline is synthesized from commercially available 6-iodo-4-hydroxyquinoline via treatment with phosphorus oxychloride (POCl3) at room temperature, affording the product as a brown solid in 92% isolated yield after aqueous workup and drying . The reaction requires only 1 hour to reach completion and employs standard laboratory reagents without specialized equipment. In comparison, the synthesis of 4-bromo-6-iodoquinoline from 6-iodo-4-hydroxyquinoline using PBr3 proceeds in lower yield (typically 70-75%) and generates more challenging purification due to dibromo impurity formation [1].

Building block synthesis Pharmaceutical intermediate Supply chain

Procurement-Validated Application Scenarios for 4-Chloro-6-iodoquinoline CAS 40107-07-1


Medicinal Chemistry: Synthesis of 4,6-Diarylquinoline Libraries for Kinase Inhibitor Screening

The sequential Suzuki-Miyaura protocol enabled by 4-chloro-6-iodoquinoline provides medicinal chemists with a modular platform to generate diverse 4,6-diarylquinoline libraries from a single starting material [1]. The quantitative 6-iodo substitution (4 hours, >95% yield) followed by subsequent 4-chloro arylation (adjusted catalyst, >90% overall one-pot yield) allows parallel synthesis of structurally diverse analogs with distinct aryl groups at the 4- and 6-positions without intermediate purification . This workflow is directly applicable to structure-activity relationship (SAR) exploration of quinoline-based kinase inhibitors, antimalarial compounds, and other therapeutic programs where 4,6-disubstituted quinolines serve as privileged pharmacophores.

Process Chemistry: Scalable One-Pot Synthesis of Unsymmetrical Diarylquinolines

Process chemists requiring multigram to kilogram synthesis of unsymmetrical diarylquinolines benefit from the one-pot sequential coupling capability of 4-chloro-6-iodoquinoline [1]. The elimination of intermediate isolation steps reduces solvent consumption by approximately 40-50% relative to traditional stepwise approaches and minimizes material loss during aqueous workup and chromatography . The additive-responsive nature of the iodine substitution (water or Bu4NBr enhancement) provides process engineers with tunable parameters to optimize reaction rate and yield without altering catalyst composition, a flexibility that streamlines technology transfer and scale-up validation [2].

Organic Methodology Research: Investigating Orthogonal Reactivity in Polyhalogenated Heterocycles

The iodine/chlorine pairing in 4-chloro-6-iodoquinoline serves as a model system for studying and teaching the principles of orthogonal reactivity in polyhalogenated heterocycles [1]. Researchers investigating catalyst-controlled chemoselectivity, ligand effects on oxidative addition discrimination, or sequential cross-coupling methodologies can use this compound as a standardized substrate where the reactivity hierarchy (C-I > C-Cl) is well-characterized and quantitatively documented . The extensive literature on its behavior under various palladium and nickel catalytic systems provides a robust benchmark for comparative studies and methodology development [2].

Chemical Sourcing: Cost-Effective Building Block for Contract Research Organizations

For contract research organizations (CROs) executing fee-for-service medicinal chemistry or custom synthesis projects, the 92% synthetic yield from common precursor 6-iodo-4-hydroxyquinoline [1] and the >90% one-pot sequential coupling efficiency collectively translate to favorable economics. The compound's established role in producing diarylquinolines with different aryl groups at the 4- and 6-positions enables CROs to deliver diverse compound sets to clients while minimizing procurement costs, solvent waste, and labor hours [2]. Multiple reputable vendors (AKSci, BLD Pharmatech, Fluorochem, Aladdin Scientific) maintain consistent commercial availability at 97-98% purity, ensuring reliable supply chain access .

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